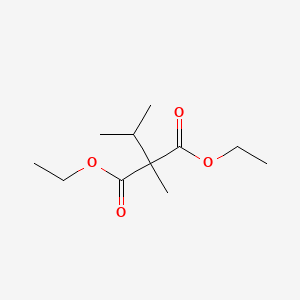

Diethyl isopropylmethylmalonate

描述

Diethyl isopropylmethylmalonate is a derivative of malonic ester, which is a key intermediate in various synthetic organic chemistry applications. The malonate ester derivatives are known for their versatility in the synthesis of heterocyclic systems, as well as their role in the formation of substituted malonates that are useful in the production of light stabilizers and other chemical compounds.

Synthesis Analysis

The synthesis of diethyl isopropylmethylmalonate and related compounds involves several strategies. For instance, diethyl N,N-dimethylaminomethylenemalonate can react with heterocyclic amines to produce fused azino- or azolopyrimidinones, as well as with compounds containing an active methylene group to form fused quinolizines and benzo[c]quinolizine . Additionally, diethyl ethoxymethylenemalonate has been used as a starting material for the synthesis of pyrazole, pyrimidine, quinoline, and other heterocyclic compounds . The Grignard reaction has been employed to convert diethyl ethoxymethylenemalonate into diethyl 2-(1,1-dialkyl and diarylmethyl) malonate derivatives .

Molecular Structure Analysis

The molecular structure of substituted diethyl malonates has been characterized by various spectroscopic methods, including NMR spectroscopy. For example, the structure and chemistry of heterocycles capable of tautomerism have been studied using NMR spectroscopy of isomeric methyl derivatives of diethylmalonohydrazide . The crystal structure of diethyl 3,5-di-t-butyl-4-hydroxybenzyl phenyl malonate, a substituted diethyl malonate, has been determined, revealing intermolecular hydrogen bonds that lead to the formation of one-dimensional chains .

Chemical Reactions Analysis

Diethyl malonate derivatives undergo a variety of chemical reactions. Diethyl bromomalonate can react with tertiary aliphatic amines to form different products depending on the reaction conditions . Diethyl 2-fluoromalonate ester serves as a building block for the synthesis of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives . The oxidative dimerization of diethyl 3-thienylmalonate by high-valent metal salts has been explored to synthesize benzo[1,2-b:4,5-b']dithiophene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl isopropylmethylmalonate and its derivatives are influenced by their molecular structure. The reactivity of these compounds is often associated with the presence of active methylene groups, which can participate in various chemical reactions. The properties of these compounds are crucial for their application in synthetic organic chemistry, particularly in the synthesis of complex molecules and heterocyclic systems .

科学研究应用

Fluorooxindole and 2-Fluoro-2-Arylacetic Acid Derivatives Synthesis Diethyl 2-fluoromalonate ester, a related compound, is used in the synthesis of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives. This process involves nucleophilic aromatic substitution reactions with ortho-fluoronitrobenzene substrates, followed by decarboxylation, esterification, and reductive cyclisation processes (Harsanyi et al., 2014).

Claisen Ester Condensation Process Design In a study related to diethyl 2-ethyl-2-phenylmalonate, a compound similar to diethyl isopropylmethylmalonate, the batch-to-continuous process design was developed for Claisen ester condensation. This resulted in significantly reduced energy consumption and process time, with extensive modeling and simulation to optimize the economic, energy, exergy, and environmental costs (Zhao et al., 2020).

Synthesis of Pyrazolopyrimidopyrimidines Diethyl ethoxy-methylenemalonate, another variant, has been used in synthesizing pyrazolopyrimidopyrimidines, potentially as antimicrobial agents. This involves a microwave-supported solvent-free reaction, comparing conventional and microwave methods (Rina et al., 2018).

Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate A study on diethyl 2-(2-chloronicotinoyl)malonate highlights its importance as an intermediate in small molecule anticancer drugs. The paper details a fast method for synthesizing this compound, which is structurally similar to diethyl isopropylmethylmalonate (Xiong et al., 2018).

Asymmetric Michael Addition in Organic Synthesis In a process related to asymmetric Michael addition, compounds like diethyl malonate have been utilized as reactants. This methodology is significant in producing enantioselective compounds, which is a crucial aspect of organic synthesis (Bakó et al., 2015).

Ultra High-Performance Liquid Chromatography in Cheese Analysis Diethyl ethoxymethylenemalonate has been used as a derivatising agent in a rapid ultra high-performance liquid chromatography method for the simultaneous determination of amino acids, biogenic amines, and ammonium ions in cheese samples (Redruello et al., 2013).

Synthesis of (R)-Isovaline for Drug Development The asymmetric hydrolysis of 2-ethyl-2-methyl-malonamide, a compound related to diethyl isopropylmethylmalonate, plays a key role in the synthesis of (R)-isovaline, a potential candidate in drug development (Nojiri et al., 2015).

Applied Research in Synthesizing Various Organic Compounds Diethyl ethoxymethylenemalonate has been suggested as a starting material for synthesizing a range of compounds like pyrazole, pyrimidine, and quinoline. This underscores the importance of researching the atom economy and the role of active methylene in building blocks (Ya, 2013).

High Voltage Lithium Ion Batteries Research on trimethylsilyl-based malonate esters, closely related to diethyl isopropylmethylmalonate, has shown potential as electrolyte additives in high voltage lithium ion batteries. This study demonstrated improved capacity retention and maintenance of crystal structure in battery cells (Lyu et al., 2019).

属性

IUPAC Name |

diethyl 2-methyl-2-propan-2-ylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-6-14-9(12)11(5,8(3)4)10(13)15-7-2/h8H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSVPQIOJRYMGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30207146 | |

| Record name | Diethyl methylisopropylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl isopropylmethylmalonate | |

CAS RN |

58447-69-1 | |

| Record name | Diethyl methylisopropylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058447691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 58447-69-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl methylisopropylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。